NaV1.7 Blocker-801

Antitussive Research Pain Research Ex Vivo Electrophysiology

NaV1.7 Blocker-801 is a potent NaV1.7 inhibitor (IC50 1–100 nM) with 5–10-fold selectivity over NaV1.2/1.6. Unlike broad-spectrum blockers (ambroxol) or NaV1.8-restricted agents (VX-548/suzetrigine), it is the only compound with published in vivo efficacy via topical intratracheal administration in a guinea pig cough model — providing a validated protocol free of systemic cardiovascular confounds. Its documented liabilities (e.g., systemic hypotension) establish a quantitative benchmark for next-generation inhibitor screening. Ideal as a reference standard for ex vivo NaV1.7 target engagement and pain/cough pathway dissection.

Molecular Formula C20H15ClF2N6O3S2
Molecular Weight 525.0 g/mol
Cat. No. B12372228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaV1.7 Blocker-801
Molecular FormulaC20H15ClF2N6O3S2
Molecular Weight525.0 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F
InChIInChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28)
InChIKeyCTGXRGQIIKAIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NaV1.7 Blocker-801 for Pain and Cough Research: A Comparator-First Procurement Guide


NaV1.7 Blocker-801 (CAS 1235403-75-4) is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7 [1]. Identified from a curated compound library, its potency is reported in the 1-100 nM IC50 range against NaV1.7 [2], with vendor sources indicating 5-10 fold selectivity over the closely related NaV1.2 and NaV1.6 isoforms . The compound has been used in vivo to elucidate the role of NaV1.7 in vagal afferent nerve conduction and cough reflexes, providing foundational data for both pain and antitussive research [3].

Why NaV1.7 Blocker-801 Cannot Be Replaced by Other Sodium Channel Blockers


Procuring a sodium channel blocker without considering its specific pharmacological profile risks invalidating experimental results. Broad-spectrum or low-potency blockers like ambroxol fail to achieve meaningful NaV1.7 engagement at relevant in vivo doses [1], while highly potent clinical candidates like GDC-0276 may introduce uncharacterized off-target toxicities (e.g., liver transaminase elevations) that confound basic research [2]. Furthermore, VX-548 (suzetrigine) targets NaV1.8, not NaV1.7, making it an entirely unsuitable substitute for NaV1.7 mechanism-of-action studies [3]. The unique combination of potency, isoform selectivity, and published functional in vivo validation distinguishes NaV1.7 Blocker-801 from these alternatives, as detailed below [4].

Quantitative Comparative Evidence for Selecting NaV1.7 Blocker-801


Functional Potency: 100-Fold Superiority Over Ambroxol in Guinea Pig Vagus Nerve

In a direct head-to-head comparison, NaV1.7 Blocker-801 (Compound 801) was nearly 100-fold more potent than the low-affinity NaV blocker ambroxol in inhibiting action potential conduction in isolated guinea pig vagus nerves [1]. This ex vivo assay provides a functional, tissue-level measure of sodium channel blockade relevant to both cough and pain pathways. The quantified difference underscores the compound's utility for achieving robust target engagement at lower concentrations, minimizing non-specific effects often associated with high concentrations of weaker blockers [2].

Antitussive Research Pain Research Ex Vivo Electrophysiology

Isoform Selectivity: 5-10 Fold Window Over NaV1.2 and NaV1.6

While lacking a comprehensive selectivity panel publication, vendor technical data indicates NaV1.7 Blocker-801 exhibits 5-10 fold higher potency for NaV1.7 compared to the CNS-expressed isoforms NaV1.2 and NaV1.6 . This selectivity window, while modest, is critical for differentiating it from non-selective tool compounds. For context, this is a defined, quantifiable selectivity profile, contrasting with the very high (but potentially off-target-prone) picomolar potency of GDC-0276 (0.4 nM) or the entirely different isoform target of VX-548 (NaV1.8) .

Pain Research Sodium Channel Pharmacology Safety Pharmacology

In Vivo Safety Profile: Systemic Side Effects Versus Topical Utility in Cough Models

In an in vivo comparison, systemic administration of NaV1.7 Blocker-801 in awake guinea pigs inhibited cough but was accompanied by dose-limiting hypotension and respiratory depression [1]. In contrast, topical (intratracheal) administration achieved significant antitussive efficacy without these systemic side effects [2]. This specific, evidence-based understanding of its therapeutic window and route-dependent safety profile is a critical differentiator from compounds like PF-05089771, which has been reported to produce side-effect-free analgesia via a different route (intrathecal) in mice, suggesting divergent safety pharmacology profiles [3].

Antitussive Research In Vivo Pharmacology Safety Pharmacology

Recommended Research Applications for NaV1.7 Blocker-801 Based on Comparative Evidence


Ex Vivo Electrophysiology Studies in Vagal or Nociceptive Nerve Preparations

NaV1.7 Blocker-801 is the tool of choice for ex vivo studies requiring robust, functional NaV1.7 inhibition in native tissue. Its proven ~100-fold greater potency over ambroxol in blocking action potential conduction in guinea pig vagus nerve [1] makes it superior for experiments where a clean, potent signal is required without the confounding effects of high drug concentrations. This application is directly supported by peer-reviewed data, ensuring reproducible and interpretable results.

In Vivo Antitussive Efficacy Models with Topical Dosing

For researchers investigating the role of NaV1.7 in cough, NaV1.7 Blocker-801 is the only compound with published, positive efficacy data using a topical (intratracheal) route of administration in a relevant guinea pig model [2]. This specific data package makes it the preferred reagent for studies focused on local pulmonary target engagement, as it provides a validated protocol and benchmark for antitussive effect that avoids the confounding systemic cardiovascular and respiratory side effects observed with systemic dosing [3].

Comparative Pharmacology Studies to Profile Novel NaV1.7 Inhibitors

Given its unique and well-characterized profile—including potency range, modest isoform selectivity, and published in vivo safety data [4]—NaV1.7 Blocker-801 serves as an ideal reference standard or benchmark compound. Its documented liabilities (e.g., systemic hypotension) provide a known, quantitative baseline against which the therapeutic index of next-generation NaV1.7 inhibitors can be compared, making it a valuable positive control in drug discovery cascades.

Mechanistic Pain Pathway Deconvolution (Distinct from NaV1.8)

To dissect the specific contribution of NaV1.7 versus NaV1.8 in pain signaling, NaV1.7 Blocker-801 is a critical tool. Its 5-10 fold selectivity for NaV1.7 over NaV1.2/1.6 , while not absolute, provides a defined window for interpreting results, especially when used alongside a selective NaV1.8 inhibitor like VX-548 [5]. This combination enables researchers to genetically or pharmacologically validate the specific sodium channel subtype mediating an observed analgesic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NaV1.7 Blocker-801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.